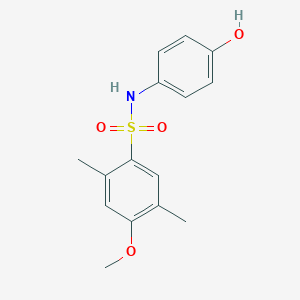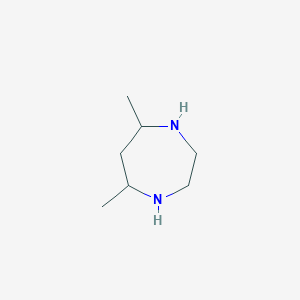
3-Cloro-2-hidroxipropanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-chloro-2-hydroxypropanoate” is a chemical compound with the molecular formula C4H7ClO3 . It has an average mass of 138.550 Da and a monoisotopic mass of 138.008377 Da . This compound is also known by its IUPAC name, “Methyl 3-chloro-2-hydroxypropanoate”, and other names such as "Propanoic acid, 3-chloro-2-hydroxy-, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 3-chloro-2-hydroxypropanoate” involves several reaction conditions and operations . For instance, one synthesis method involves the use of acetone and sodium iodide, yielding a 79% product . Another method involves the use of sulfuric acid, which yields the product after heating for 5 hours . Other methods involve the use of hydrogen chloride, acetyl chloride, sodium hydroxide, hydroxyammonium sulfate, and pyridine .Molecular Structure Analysis
The molecule of “Methyl 3-chloro-2-hydroxypropanoate” contains a total of 14 bonds . There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The reactions of “Methyl 3-chloro-2-hydroxypropanoate” with OH radical have been studied using electronic structure calculations based on DFT methods and variational transition state theory . Five reaction pathways, three hydrogen atom abstraction reactions and two OH radical addition reactions were identified for the initial reaction .Physical And Chemical Properties Analysis
“Methyl 3-chloro-2-hydroxypropanoate” is a solid substance with a refractive index of n20/D 1.4536 . It has a boiling point of 105-108 °C/20 mmHg and a density of 1.319 g/mL at 25 °C . The compound should be stored at a temperature of 2-8°C .Mecanismo De Acción
The mechanism of action of methyl 3-chloro-2-hydroxypropanoate is not well understood. However, it is believed to exert its effects by inhibiting various enzymes and metabolic pathways in the target organisms.
Biochemical and Physiological Effects:
Methyl 3-chloro-2-hydroxypropanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit antiviral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-chloro-2-hydroxypropanoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, its limitations include its potential toxicity and the need for proper safety precautions when handling this compound.
Direcciones Futuras
There are several potential future directions for research on methyl 3-chloro-2-hydroxypropanoate. These include:
1. Investigation of its potential as a drug candidate for the treatment of various diseases.
2. Further studies on its antibacterial, antifungal, and antiviral properties.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of its potential as a growth regulator for various crops.
5. Development of new polymers using this compound as a monomer.
In conclusion, methyl 3-chloro-2-hydroxypropanoate is an important intermediate in the synthesis of various organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymer chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Métodos De Síntesis
Methyl 3-chloro-2-hydroxypropanoate can be synthesized by the reaction of 3-chloro-2-hydroxypropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to form the final product.
Aplicaciones Científicas De Investigación
Investigación Química
“3-Cloro-2-hidroxipropanoato de metilo” es un compuesto químico con la fórmula molecular C4H7ClO3 . Se utiliza en diversas investigaciones químicas debido a su estructura y propiedades únicas .
Síntesis de Otros Compuestos
Este compuesto se puede utilizar como material de partida o intermedio en la síntesis de otros compuestos químicos . Su estructura única lo convierte en un componente valioso en una variedad de reacciones químicas .
Estudios de Termólisis
“this compound” se ha utilizado en estudios de termólisis . La termólisis es el proceso de descomposición por calor. El estudio de este proceso ayuda a comprender la estabilidad del compuesto en diferentes condiciones de temperatura .
Estudios de Mecánica Cuántica
El compuesto se ha utilizado en estudios de mecánica cuántica (QM) . Los métodos QM son fundamentales en el estudio de las reacciones químicas, y “this compound” proporciona un modelo útil para estos estudios .
Safety and Hazards
“Methyl 3-chloro-2-hydroxypropanoate” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
methyl 3-chloro-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMVZYRXABHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2451219.png)
![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)


![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate](/img/structure/B2451229.png)
